molecular formula C9H9ClN4O B7637480 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole

5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B7637480
M. Wt: 224.65 g/mol
InChI Key: JVVQPRSWLWSUHA-UHFFFAOYSA-N
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Description

5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 3-chloro-4-ethoxyphenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 3-chloro-4-ethoxyaniline with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the tetrazole ring. The process can be summarized as follows:

    Starting Material: 3-chloro-4-ethoxyaniline

    Reagent: Sodium azide

    Catalyst: Copper sulfate or other suitable catalysts

    Solvent: Dimethylformamide (DMF) or other polar aprotic solvents

    Reaction Conditions: Heating the reaction mixture to a temperature of around 100-120°C for several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloro-4-methoxyphenyl)-1H-1,2,3,4-tetrazole
  • 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-triazole
  • 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-thiadiazole

Uniqueness

5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

5-(3-chloro-4-ethoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-2-15-8-4-3-6(5-7(8)10)9-11-13-14-12-9/h3-5H,2H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVQPRSWLWSUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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